![molecular formula C18H17ClN2O2 B304456 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is also known as ABT-594, a potent analgesic agent that acts on the nicotinic acetylcholine receptors in the central and peripheral nervous systems. This compound has gained significant attention due to its potential therapeutic applications in pain management.
作用機序
ABT-594 acts on the nicotinic acetylcholine receptors in the central and peripheral nervous systems. It binds to the α4β2 subtype of nicotinic acetylcholine receptors, leading to the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin. This activation of the nicotinic receptors results in analgesic effects.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in animal models of pain. It has also been reported to have anti-inflammatory effects. The compound has been shown to have a low potential for addiction and dependence, making it an attractive candidate for pain management.
実験室実験の利点と制限
The advantages of using 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its potent analgesic effects, low potential for addiction and dependence, and anti-inflammatory effects. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. One potential direction is the development of analogs with improved solubility and stability. Another direction is the investigation of the compound's potential applications in the treatment of inflammatory pain. Additionally, the compound's effects on other neurotransmitter systems, such as the opioid system, could be explored to better understand its mechanism of action.
合成法
The synthesis of 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione involves several steps. Firstly, 3-chlorobenzylamine is reacted with 4-methylphenylacetic acid to form 3-(3-chlorobenzyl)amino-4-methylphenylacetic acid. This intermediate is then cyclized with phosgene to form this compound. The synthesis of this compound has been reported in several scientific journals.
科学的研究の応用
The potential therapeutic applications of 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione have been extensively studied in scientific research. It has been reported to have potent analgesic effects in animal models of pain. ABT-594 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain.
特性
分子式 |
C18H17ClN2O2 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-7-15(8-6-12)21-17(22)10-16(18(21)23)20-11-13-3-2-4-14(19)9-13/h2-9,16,20H,10-11H2,1H3 |
InChIキー |
MHZNFDOUAHZSJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




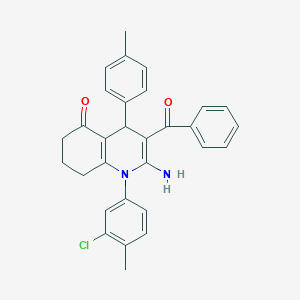
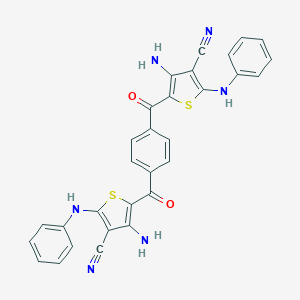
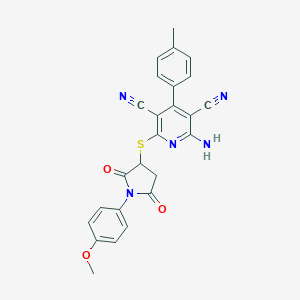

![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
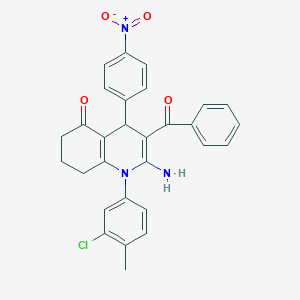
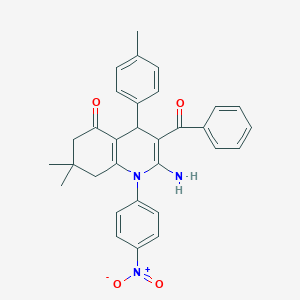
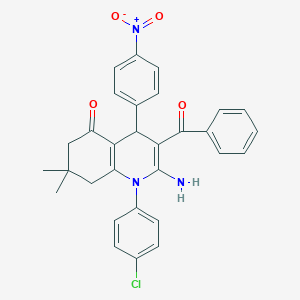
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)